Polymyxin B2
描述
Polymyxin B2 is an antibiotic primarily used for resistant Gram-negative infections . It is derived from the bacterium Bacillus polymyxa . It is used to treat meningitis, pneumonia, sepsis, and urinary tract infections . It is not useful for Gram-positive infections .
Synthesis Analysis
Polymyxin B2 is produced by the bacterium Paenibacillus polymyxa . The production of different analogs of Polymyxin B can be regulated by swapping domains in the polymyxin gene cluster . Following adenylation domain swapping, the proportion of polymyxin B1 increased, while that of B1-1 decreased .
Molecular Structure Analysis
Polymyxin B2 has a molecular formula of C55H96N16O13 . Its average mass is 1189.450 Da and its mono-isotopic mass is 1188.734253 Da .
Chemical Reactions Analysis
Polymyxin B2 has been assayed microbiologically . The compositions of the samples obtained by using thin-layer chromatography, gas-liquid chromatography, and high-performance liquid chromatography were compared .
Physical And Chemical Properties Analysis
Polymyxin B2 has a density of 1.3±0.1 g/cm^3 . Its boiling point is 1572.3±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 256.4±3.0 kJ/mol .
科学研究应用
Analytical Methods in Pharmacokinetics
- Polymyxin B2 has been studied for its quantification in plasma and cerebrospinal fluid (CSF) using liquid chromatography with tandem mass spectrometry. This method is important for therapeutic drug monitoring, particularly in patients treated with polymyxin B for multidrug-resistant Gram-negative bacterial infections (Wang et al., 2020).
Antibacterial Activity and Mechanisms
- Research has focused on the antimicrobial activity and toxicity of polymyxin B2, along with other polymyxin components, against multidrug-resistant Gram-negative bacteria. These studies are crucial for understanding the effectiveness and safety of polymyxin B formulations (Roberts et al., 2015).
Drug Delivery and Biocompatibility
- Studies have explored the loading of polymyxin B2 onto anionic mesoporous silica nanoparticles to improve its therapeutic properties. This approach aims to enhance the antibacterial activity of polymyxin B2 while reducing its cytotoxic effects, offering a potential advancement in antibiotic drug delivery systems (Gounani et al., 2018).
Mechanisms of Resistance
- Significant efforts have been made to understand the resistance mechanisms to polymyxin B2, especially in the context of treating infections caused by multidrug-resistant Gram-negative bacteria. This includes studies on genetic mutations and transcriptomic changes in response to polymyxin B2 exposure (Cheah et al., 2016).
Pharmacokinetic and Pharmacodynamic Studies
- Pharmacokinetic studies of polymyxin B2 help in understanding its distribution, metabolism, and elimination in the human body. These studies are essential for optimizing dosage regimens and improving the therapeutic use of polymyxin B2 in clinical settings (Manchandani et al., 2018).
Future Developments
- The development of new polymyxin derivatives that display improved efficacy and reduced toxicity compared to polymyxin B2 is a key area of research. These efforts are crucial in the context of increasing resistance to existing antibiotics and the need for more effective treatments against multidrug-resistant bacterial infections (Vaara, 2018).
安全和危害
未来方向
Recent modifications in the chemical structure of Polymyxin B2 have been able to reduce the toxic effects . The development of better dosing regimens has also helped in getting better clinical outcomes in the infections caused by MDR pathogens . Future research is directed towards new perspectives for improving these old agents utilized in the 21st century, to combat drug-resistant pathogens .
属性
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H96N16O13/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPYLFWAQBAXCZ-RUDZPDEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H96N16O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,10-anhydro[N-(6-methylheptanoyl)-L-2,4-diaminobutanoyl-L-threonyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-D-phenylalanyl-L-leucyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-threonine] | |
CAS RN |
34503-87-2 | |
Record name | Polymyxin B2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034503872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | POLYMYXIN B2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SJO09VH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。